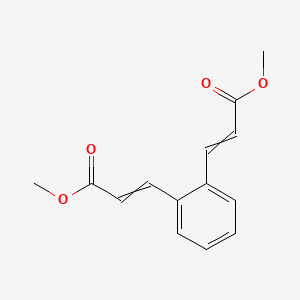
1,2,3-Tributylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Tributylbenzene is an organic compound classified as an aromatic hydrocarbon It consists of a benzene ring substituted with three butyl groups at the 1, 2, and 3 positions
Métodos De Preparación
The synthesis of 1,2,3-tributylbenzene typically involves the alkylation of benzene with butyl halides in the presence of a strong Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the selective formation of the desired product. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
1,2,3-Tributylbenzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids.
Reduction: Hydrogenation of this compound can be achieved using catalysts such as palladium on carbon, resulting in the formation of the corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions can occur, where the butyl groups can be replaced by other substituents like halogens or nitro groups under appropriate conditions.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,2,3-Tributylbenzene has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.
Medicine: While not widely used in medicine, derivatives of this compound are being explored for their potential therapeutic properties.
Industry: This compound is used in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
Mecanismo De Acción
The mechanism by which 1,2,3-tributylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aromatic ring and butyl groups contribute to its hydrophobic interactions, allowing it to bind to specific sites within biological systems. Pathways involved in its mechanism of action may include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
1,2,3-Tributylbenzene can be compared with other similar compounds such as:
1,2,4-Tributylbenzene: Differing in the position of the butyl groups, this isomer may exhibit different chemical reactivity and physical properties.
1,3,5-Tributylbenzene: Another isomer with distinct substitution patterns, leading to variations in its applications and behavior in chemical reactions.
Propiedades
Número CAS |
61142-83-4 |
|---|---|
Fórmula molecular |
C18H30 |
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
1,2,3-tributylbenzene |
InChI |
InChI=1S/C18H30/c1-4-7-11-16-13-10-14-17(12-8-5-2)18(16)15-9-6-3/h10,13-14H,4-9,11-12,15H2,1-3H3 |
Clave InChI |
NWACCXJCJNDIDK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(C(=CC=C1)CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


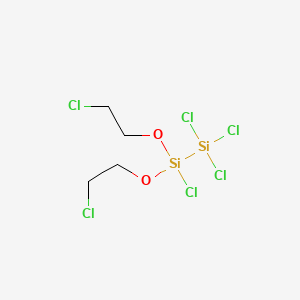
![9-[4-(Methanesulfinyl)phenyl]phenanthrene](/img/structure/B14594695.png)

![Ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate](/img/structure/B14594714.png)
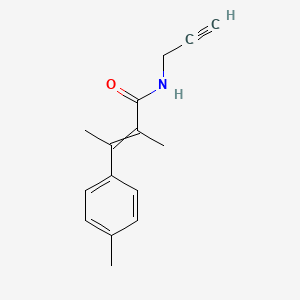

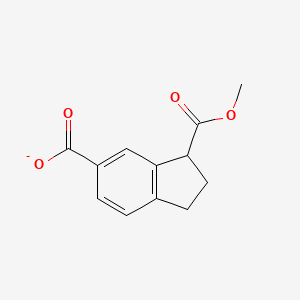
![5-[(4-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14594736.png)
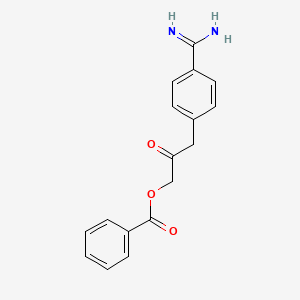
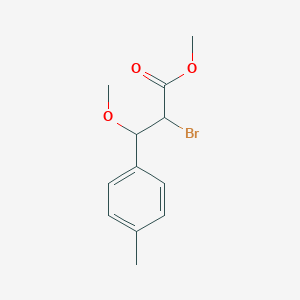
![3-[(2S)-1-Acetylpiperidin-2-yl]-1-methylpyridin-2(1H)-one](/img/structure/B14594771.png)


